Solangepras

GPR6 inverse agonist Parkinson's disease GPCR pharmacology

Select this clinically-validated, first-in-class GPR6 inverse agonist for Parkinson's research. Its unique (R)-oxolan-3-yl stereochemistry ensures nanomolar potency and exceptional 265-fold/68-fold selectivity over GPR3/GPR12. Oral bioavailability and a 30-41h half-life in humans enable robust in vivo studies. The only GPR6 tool with Phase 2 efficacy data.

Molecular Formula C24H29F2N5O3
Molecular Weight 473.5 g/mol
Cat. No. B7358322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolangepras
Molecular FormulaC24H29F2N5O3
Molecular Weight473.5 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=C(C1)N=C(C(=N2)N3CCC(CC3)OC4=C(C=C(C=C4)F)F)NC5CCOC5
InChIInChI=1S/C24H29F2N5O3/c1-15(32)31-10-6-20-21(13-31)28-23(27-17-7-11-33-14-17)24(29-20)30-8-4-18(5-9-30)34-22-3-2-16(25)12-19(22)26/h2-3,12,17-18H,4-11,13-14H2,1H3,(H,27,28)/t17-/m1/s1
InChIKeyHSWVJQBEXRKOBZ-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-[4-(2,4-Difluorophenoxy)piperidin-1-yl]-3-[[(3R)-oxolan-3-yl]amino]-7,8-dihydro-5H-pyrido[3,4-b]pyrazin-6-yl]ethanone: Identity and Core Characteristics for Procurement Decisions


The compound 1-[2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-[[(3R)-oxolan-3-yl]amino]-7,8-dihydro-5H-pyrido[3,4-b]pyrazin-6-yl]ethanone (CAS 2254706-21-1, MW 473.5 g/mol) is a small-molecule inverse agonist targeting the orphan G protein-coupled receptor 6 (GPR6), known by the international nonproprietary name solangepras and developmental code CVN-424 [1]. This compound represents a first-in-class, non-dopaminergic therapeutic candidate under clinical investigation for Parkinson's disease motor symptoms, with expression of its target GPR6 largely confined to striatal projection neurons of the indirect striatopallidal pathway [2].

Why Generic Substitution of 1-[2-[4-(2,4-Difluorophenoxy)piperidin-1-yl]-3-[[(3R)-oxolan-3-yl]amino]-7,8-dihydro-5H-pyrido[3,4-b]pyrazin-6-yl]ethanone Is Not Scientifically Justified


Procurement of alternative GPR6-targeting compounds or pyridopyrazine scaffolds cannot substitute for CVN-424 due to its unique multi-parameter optimization profile. Starting from a low-potency screening hit (EC50 = 43 μM), extensive structure-activity relationship optimization was required to achieve nanomolar potency while maintaining selectivity over closely related paralogs GPR3 and GPR12 [1]. The (R)-enantiomer configuration of the oxolan-3-yl moiety is stereochemically fixed for optimal binding, as confirmed by crystal structures of the GPR6-CVN424 complex [2]. Furthermore, CVN-424's clinical-stage validation—including phase 2 efficacy data and established pharmacokinetic parameters—has no equivalent among commercially available GPR6 tool compounds [3].

1-[2-[4-(2,4-Difluorophenoxy)piperidin-1-yl]-3-[[(3R)-oxolan-3-yl]amino]-7,8-dihydro-5H-pyrido[3,4-b]pyrazin-6-yl]ethanone: Head-to-Head Comparative Evidence for Procurement Decisions


GPR6 Target Potency: CVN-424 Exhibits Ki = 9.4 nM and EC50 = 38 nM, Representing >1000-Fold Improvement Over Initial Screening Hit

CVN-424 demonstrates nanomolar binding affinity (Ki = 9.4 nM) and functional inverse agonist activity (EC50 = 38 nM) at human GPR6 [1]. This represents an improvement factor of >1,100 in functional potency relative to the initial high-throughput screening hit (EC50 = 43 μM) from which the compound was optimized [1]. The structurally related analog GPR6 inverse agonist 1 (Compound 101) exhibits an IC50 < 100 nM, approximately 2.6-fold weaker in potency compared to CVN-424's EC50 .

GPR6 inverse agonist Parkinson's disease GPCR pharmacology

Paralog Selectivity: CVN-424 Demonstrates 265-Fold Selectivity for GPR6 Over GPR3 and 68-Fold Over GPR12

CVN-424 (Compound 6i) exhibits high selectivity for GPR6 over its closest paralogs in the MECA cluster, GPR3 and GPR12, which share approximately 60% seven-transmembrane sequence identity with GPR6 [1]. CVN-424 displays 265-fold selectivity over GPR3 and 68-fold selectivity over GPR12 . In contrast, many GPR6 tool compounds show significant off-target activity at these paralogs, confounding interpretation of experimental results [2].

GPR6 GPR3 GPR12 receptor selectivity

Stereochemical Specificity: (R)-Enantiomer CVN-424 Binds GPR6 in Crystal Structure, (S)-Enantiomer Lacks Reported Clinical Development

The crystal structure of GPR6 in complex with CVN-424 has been solved at atomic resolution, confirming specific binding interactions of the (R)-oxolan-3-yl moiety within the orthosteric pocket [1]. This structural validation establishes the (R)-configuration as essential for optimal inverse agonist activity. The (S)-enantiomer (CAS 1799968-74-3), while commercially available as a GPR6 modulator, has no reported clinical development and no published crystal structure with GPR6, nor have head-to-head comparative potency data against the (R)-form been disclosed [2].

stereochemistry enantiomer GPR6 inverse agonist X-ray crystallography

Clinical Validation: CVN-424 Phase 2 Trial Demonstrates Placebo-Adjusted Reduction in OFF-Time of 1.3 Hours (150 mg Dose)

In a randomized, double-blind, placebo-controlled phase 2 trial (NCT04191577) involving 141 participants with Parkinson's disease experiencing motor fluctuations, CVN-424 150 mg once-daily produced a placebo-adjusted least squares mean treatment difference of −1.3 ± 0.56 hours (95% CI −2.41 to −0.19, nominal p = 0.02) in daily OFF-time reduction at Day 27 [1]. Historical dopaminergic adjunctive therapies have reported OFF-time reductions of 0.8 to 1.0 hours in similar patient populations [1]. No other commercially available GPR6 inverse agonist has demonstrated efficacy in a randomized controlled clinical trial [2].

phase 2 clinical trial Parkinson's disease motor fluctuations OFF-time reduction

Brain Penetrance and Pharmacokinetics: CVN-424 Achieves Receptor Occupancy with Terminal Half-Life of 30–41 Hours

CVN-424 is brain-penetrant and demonstrates dose-dependent receptor occupancy, attaining 50% GPR6 occupancy in brain at plasma concentrations of 6.0 ng/mL (mouse) and 7.4 ng/mL (rat) [1]. In phase 1 human studies, CVN-424 reached peak plasma concentrations within 2 hours post-dose in the fasted state, with a mean terminal half-life of 30 to 41 hours [2]. Many preclinical GPR6 tool compounds lack published brain penetration or receptor occupancy data, limiting their utility for in vivo target engagement studies .

brain penetrance pharmacokinetics receptor occupancy half-life

In Vivo Efficacy in Parkinson's Disease Models: CVN-424 Reverses Haloperidol-Induced Catalepsy and Restores Mobility in 6-OHDA-Lesioned Rats

Oral administration of CVN-424 dose-dependently increased locomotor activity and reversed haloperidol-induced catalepsy in rats [1]. Furthermore, CVN-424 restored mobility in the bilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, demonstrating that inhibition of GPR6 activity in vivo normalizes basal ganglia circuitry and motor behavior [1]. In contrast, GPR6 inverse agonist 1 has no published in vivo efficacy data in any Parkinson's disease model, and its utility beyond in vitro studies remains unvalidated .

Parkinson's disease model haloperidol-induced catalepsy 6-OHDA lesion in vivo efficacy

Recommended Research and Industrial Applications for 1-[2-[4-(2,4-Difluorophenoxy)piperidin-1-yl]-3-[[(3R)-oxolan-3-yl]amino]-7,8-dihydro-5H-pyrido[3,4-b]pyrazin-6-yl]ethanone Based on Verified Evidence


Translational Parkinson's Disease Research Requiring Clinically Validated GPR6 Inverse Agonism

CVN-424 is the optimal compound for translational Parkinson's disease programs based on its phase 2 clinical demonstration of a 1.3-hour placebo-adjusted reduction in daily OFF-time at 150 mg [1]. No other GPR6 inverse agonist has advanced to clinical evaluation, making CVN-424 the only tool compound with validated human efficacy for target engagement studies in PD models. The compound's established brain penetrance (RO50 = 6.0–7.4 ng/mL in rodents) and defined pharmacokinetics (t½ = 30–41 h) enable accurate dose translation from preclinical models to human-equivalent exposures [2].

GPR6 Target Validation and Mechanistic Studies Requiring High Selectivity Over Paralog Receptors

For investigators studying GPR6 function in striatal medium spiny neurons, CVN-424 provides the highest reported selectivity profile among commercially available GPR6 tool compounds, with 265-fold selectivity over GPR3 and 68-fold over GPR12 [1]. This selectivity window ensures that observed effects—whether in cAMP signaling, neuronal excitability, or behavioral outcomes—can be confidently attributed to GPR6 modulation rather than off-target activity at closely related orphan receptors that share overlapping CNS expression patterns [2].

Structural Biology and Rational Drug Design Targeting GPR6 Orthosteric Pocket

The availability of a high-resolution crystal structure of GPR6 in complex with CVN-424 provides atomic-level detail of inverse agonist binding interactions [1]. This structural information enables structure-based drug design efforts, including virtual screening campaigns, molecular docking studies, and rational optimization of next-generation GPR6 modulators. The defined binding pose of the (R)-oxolan-3-yl moiety and the 2,4-difluorophenoxy-piperidine scaffold offers a validated starting point for fragment-based design and scaffold-hopping approaches [1].

In Vivo Pharmacology Studies in Rodent Models of Motor Dysfunction

CVN-424 is uniquely suited for in vivo pharmacology studies requiring oral dosing in rodent models, with demonstrated efficacy in both haloperidol-induced catalepsy reversal and restoration of mobility in 6-OHDA-lesioned rats [1]. The compound's extended half-life (30–41 h in humans, with corresponding sustained exposure in rodents) supports once-daily oral dosing regimens, simplifying experimental design and reducing animal handling stress compared to compounds requiring multiple daily administrations or parenteral delivery [2]. Established receptor occupancy-exposure relationships enable interpretation of dose-response data in terms of target engagement [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Solangepras

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.